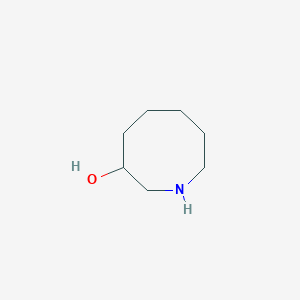
Azocan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azocan-3-ol is a nitrogen-containing heterocyclic compound, specifically a member of the azacycloalkan-3-ols These compounds are characterized by a nitrogen atom incorporated into a cyclic structure, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
Azocan-3-ol can be synthesized through the reduction of its corresponding cyanohydrin. The process involves the reduction of ®-(+)-5-bromo-2-hydroxypentanenitrile, which affords this compound in high enantiomeric excess . This method ensures the production of this compound with high purity and specific stereochemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the chemoenzymatic synthesis approach is a promising route. This method combines chemical and enzymatic steps to produce this compound efficiently
化学反应分析
Types of Reactions
Azocan-3-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Azocan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which azocan-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Azocan-3-ol can be compared with other similar compounds, such as azetidine and oxetane derivatives These compounds share structural similarities but differ in their chemical and biological properties
List of Similar Compounds
- Azetidine
- Oxetane
- Piperidin-3-ol
- Azepan-3-ol
属性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC 名称 |
azocan-3-ol |
InChI |
InChI=1S/C7H15NO/c9-7-4-2-1-3-5-8-6-7/h7-9H,1-6H2 |
InChI 键 |
PBFOIZLQVOBDGK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CNCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



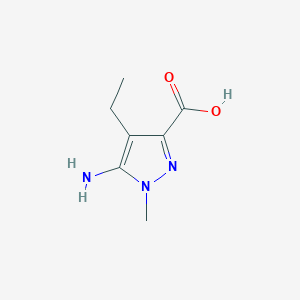
![2-Azaspiro[4.5]decan-4-ol](/img/structure/B13329577.png)

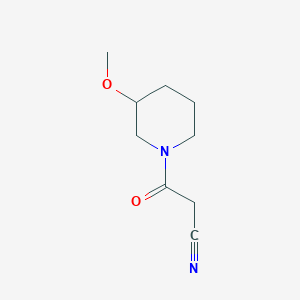
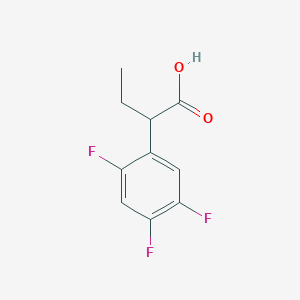
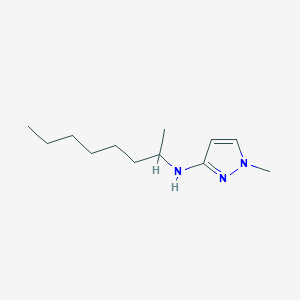
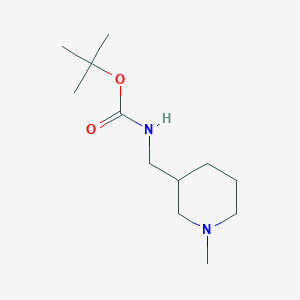
![2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13329607.png)
![1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride](/img/structure/B13329608.png)
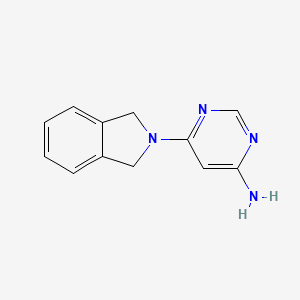
![2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13329621.png)
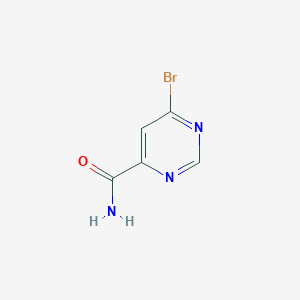
![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL](/img/structure/B13329630.png)
